![molecular formula C13H21N5O B2973470 N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1448044-32-3](/img/structure/B2973470.png)
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first identified as a potential anti-cancer agent in the late 1990s and has since been the subject of numerous scientific studies. DMXAA is a synthetic compound that was designed to mimic the effects of a naturally occurring molecule called tumor necrosis factor-alpha (TNF-alpha), which is known to play a role in the immune response to cancer.
Scientific Research Applications
Cancer Treatment
Compounds with structures similar to the one you mentioned are used in the synthesis of therapeutic agents like Intedanib , which is an angiokinase inhibitor with antitumor properties .
Leukemia Therapy
Analogous compounds are also involved in the treatment of leukemia by inhibiting tyrosine kinases, which are essential for the proliferation of cancer cells .
Tyrosine Kinase Inhibition
These compounds may act as inhibitors of tyrosine kinase, a type of enzyme that is involved in many cellular processes, including cell signaling, growth, and division .
Pharmacokinetics
Derivatives of similar compounds have been studied for their pharmacokinetic properties, which is crucial for understanding the drug’s behavior within the body .
Angiokinase Inhibitory Activity
They may possess angiokinase inhibitory activity, which is important in preventing the formation of new blood vessels that tumors need to grow .
PDGF Receptor Tyrosine Kinase Inhibition
Some analogs are known to inhibit PDGF (platelet-derived growth factor) receptor tyrosine kinases, which play a role in various diseases including cancers .
Mechanism of Action
Target of Action
The primary target of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide affects several biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The result of the action of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is the inhibition of cell proliferation and the induction of apoptosis . This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in cell division and growth .
properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-12(16-11(3)19)10(2)15-13(14-9)18-7-5-17(4)6-8-18/h5-8H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBAOSGIJGKLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.